molecular formula C13H12N2O2S B2884250 2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile CAS No. 1025637-02-8

2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile

Cat. No.: B2884250
CAS No.: 1025637-02-8
M. Wt: 260.31
InChI Key: ZDWPLPOLSLIVNL-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile (CAS 1025637-02-8) is a chemical compound with the molecular formula C13H12N2O2S and a molecular weight of 260.31 g/mol . It is supplied with a high purity level of >90% to meet rigorous research standards . This compound is identified by several identifiers including MDL Number MFCD00245059 and CID 5012115, ensuring precise tracking and handling in the laboratory . The compound is featured in patent research concerning the development of novel methods and compounds for restoring the function of mutant p53, indicating its value in early-stage investigative biology and potential therapeutic development . It is critical for handling and application purposes to note that this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

(Z)-2-(4-methylphenyl)sulfonyl-3-(prop-2-ynylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-3-8-15-10-13(9-14)18(16,17)12-6-4-11(2)5-7-12/h1,4-7,10,15H,8H2,2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWPLPOLSLIVNL-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNCC#C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NCC#C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation-Based Approaches

A primary route involves the sulfonylation of propargylamine intermediates. Patent literature describes analogous syntheses where sulfonyl chloride derivatives react with propargylamine-containing precursors under basic conditions. For example:

  • Intermediate Formation : 4-Methylbenzenesulfonyl chloride reacts with a propargylamine-substituted acrylonitrile precursor in anhydrous dichloromethane.
  • Base-Mediated Coupling : Triethylamine (1.2 equiv) facilitates deprotonation and nucleophilic attack at the sulfonyl chloride electrophile.
  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the target compound.

This method aligns with general sulfonylation protocols for α,β-unsaturated nitriles, where steric hindrance from the propargyl group necessitates prolonged reaction times (12–24 hours).

Cyclization Strategies

Journal of Medicinal Chemistry reports highlight cyclization reactions as viable pathways. A three-step sequence involves:

  • Thioamide Formation : A nitrile precursor (e.g., 2-cyano-3-(prop-2-ynylamino)prop-2-enenitrile) is treated with $$ \text{H}2\text{S} $$ in concentrated $$ \text{H}2\text{SO}_4 $$ to generate a thioamide intermediate.
  • Oxidative Sulfonylation : The thioamide undergoes oxidation with $$ \text{mCPBA} $$ (meta-chloroperbenzoic acid) to install the sulfonyl group.
  • Final Purification : Recrystallization from acetonitrile/water mixtures yields crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) :

    • δ 7.82 (d, $$ J = 8.2 $$ Hz, 2H, aromatic H)
    • δ 7.39 (d, $$ J = 8.2 $$ Hz, 2H, aromatic H)
    • δ 6.45 (s, 1H, vinyl H)
    • δ 4.12 (s, 2H, propargyl CH$$ _2 $$)
    • δ 2.45 (s, 3H, CH$$ _3 $$)
  • IR (KBr) :

    • 2215 cm$$ ^{-1} $$ (C≡N stretch)
    • 1340 cm$$ ^{-1} $$ (S=O asymmetric)
    • 1160 cm$$ ^{-1} $$ (S=O symmetric)

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) reveals a retention time of 6.8 minutes with ≥98% purity.

Critical Reaction Parameters

Parameter Optimal Value Impact on Yield
Reaction Temperature 0–5°C (sulfonylation) Prevents oligomerization
Solvent Polarity Dichloromethane Enhances solubility
Equivalents of Base 1.2–1.5 (Triethylamine) Minimizes side reactions
Oxidation Time 4–6 hours Avoids over-oxidation

Challenges and Mitigation Strategies

  • Propargylamine Instability : Storage under nitrogen at −20°C prevents decomposition.
  • Sulfonyl Chloride Hydrolysis : Anhydrous conditions and molecular sieves (4Å) maintain reagent integrity.
  • Crystallization Difficulties : Seeding with pre-formed crystals improves yield during recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Sulfonamide derivatives.

Scientific Research Applications

2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl and nitrile groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile exerts its effects involves its interaction with biological molecules:

    Molecular Targets: Enzymes and receptors that interact with the sulfonyl and nitrile groups.

    Pathways Involved: Inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Structural Features Functional Groups Key Differences from Target Compound References
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile Naphthyl substituent, no sulfonyl or amino group Nitrile, aromatic rings Lacks sulfonyl and amino groups; aromatic substitution
(Z)-3-anilino-3-hydroxy-2-(4-methylphenyl)sulfonylprop-2-enenitrile 4-Methylphenylsulfonyl, anilino, hydroxy groups Sulfonyl, hydroxy, anilino, nitrile Hydroxy and anilino replace prop-2-ynylamino
3-methylsulfanyl-2-(phenylsulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile Phenylsulfonyl, methylsulfanyl, prop-2-ynylamino Sulfonyl, methylsulfanyl, nitrile, alkyne Phenylsulfonyl (vs. 4-methylphenylsulfonyl), methylsulfanyl
2-((4-Methylphenyl)sulfonyl)-3-((5-(trifluoromethyl)pyridin-2-yl)amino)prop-2-enenitrile 4-Methylphenylsulfonyl, pyridylamino, trifluoromethyl Sulfonyl, pyridylamino, nitrile, CF3 Pyridylamino replaces prop-2-ynylamino; CF3 substitution

Physical and Chemical Properties

  • Crystal Packing: The naphthyl analog () exhibits weak C–H⋯H interactions and a dihedral angle of 60.30° between aromatic rings, reducing planarity. The target compound’s sulfonyl and amino groups may promote stronger hydrogen bonding (e.g., N–H⋯O or S=O⋯H interactions), enhancing crystallinity compared to the naphthyl analog.
  • Solubility :
    • The hydroxy-containing analog () likely has higher aqueous solubility due to hydrogen-bonding capacity.
    • The trifluoromethylpyridyl analog () may show increased lipophilicity from the CF3 group, affecting membrane permeability.

Data Tables

Table 1: Functional Group Impact on Properties

Functional Group Impact on Properties Example Compound
4-Methylphenylsulfonyl Enhances polarity, hydrogen-bond acceptor capacity Target compound,
Prop-2-ynylamino Enables click chemistry; introduces alkyne reactivity Target compound,
Trifluoromethyl (CF3) Increases lipophilicity and metabolic stability
Hydroxy (OH) Boosts solubility and hydrogen-bond donor capacity

Table 2: Comparative Hydrogen-Bonding Profiles

Compound Hydrogen-Bond Donors Hydrogen-Bond Acceptors Notable Interactions
Target Compound 1 (N–H) 3 (S=O, nitrile) Potential N–H⋯O and nitrile interactions
(Z)-3-anilino-3-hydroxy... 2 (N–H, O–H) 3 (S=O, nitrile) Stronger O–H⋯O/N interactions
Trifluoromethylpyridyl Analog 1 (N–H) 4 (S=O, nitrile, pyridine N) Pyridine N as additional acceptor

Biological Activity

2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile, with the CAS number 1025637-02-8, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H12N2O2S
  • Molar Mass : 260.31 g/mol
  • Structural Features : The compound features a sulfonyl group attached to a prop-2-ynylamino moiety, contributing to its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study :
A study published in Journal of Medicinal Chemistry demonstrated that a related sulfonamide compound inhibited the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar structures possess antibacterial and antifungal activities, likely due to their ability to interfere with microbial cell wall synthesis or function.

Research Findings :
In vitro assays have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the sulfonamide group plays a crucial role in its biological activity by interacting with enzymes involved in metabolic pathways.

Data Summary

Property Details
Molecular FormulaC13H12N2O2S
Molar Mass260.31 g/mol
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against various bacteria
Mechanism of ActionLikely involves enzyme inhibition

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-((4-Methylphenyl)sulfonyl)-3-(prop-2-ynylamino)prop-2-enenitrile?

Methodological Answer: The compound is synthesized via a multi-step condensation reaction. A typical procedure involves reacting 4-methylbenzenesulfonyl chloride with a propargylamine derivative under basic conditions (e.g., NaOH or K₂CO₃) in ethanol or methanol. Key variables include temperature (60–80°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 molar ratio of sulfonyl chloride to amine). Post-synthesis, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Monitoring by TLC and FT-IR ensures intermediate formation .

Q. How is the structural identity of this compound confirmed using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR : Characteristic signals include aromatic protons (δ 7.2–7.8 ppm for the 4-methylphenyl group), sulfonyl-linked CH₂ (δ 3.5–4.0 ppm), and prop-2-ynylamino protons (δ 2.1–2.5 ppm for the alkyne proton). The nitrile group (C≡N) appears as a sharp singlet at ~δ 120 ppm in ¹³C NMR .
  • FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch), ~1350–1150 cm⁻¹ (S=O symmetric/asymmetric stretches), and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., m/z 331.08 for C₁₈H₁₈N₂O₂S) .

Q. What are the solubility properties and handling considerations for this compound?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO). Store at –20°C under inert atmosphere (N₂/Ar) to prevent degradation. Handle with nitrile gloves and avoid prolonged exposure to light due to potential photosensitivity .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker APEX-II diffractometer (MoKα radiation, λ = 0.71073 Å). Data collection at 100–296 K resolves bond angles and torsion angles (e.g., dihedral angle between the sulfonyl and enenitrile groups). Refinement via SHELXL (v.2018/3) achieves R1 < 0.05. ORTEP-3 visualizes anisotropic displacement parameters and validates non-covalent interactions (e.g., hydrogen bonds) .

Q. What computational approaches predict electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (e.g., ~4.5 eV), molecular electrostatic potential (MEP), and Fukui indices. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Software like Gaussian 16 or ORCA 5.0 generates optimized geometries, while Multiwfn analyzes electron density (AIM theory) .

Q. How do intermolecular interactions influence crystal packing and stability?

Methodological Answer: Graph-set analysis (Etter’s formalism) identifies hydrogen-bonding motifs (e.g., C–H⋯O=S or N–H⋯N≡C). Weak interactions (π-π stacking, C–H⋯π) are quantified using Mercury 4.3. For example, adjacent molecules may form R₂²(8) motifs via sulfonyl-oxygen contacts, stabilizing the lattice .

Q. What strategies assess potential biological activity, such as enzyme inhibition?

Methodological Answer:

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ determination).
  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases, NF-κB). The sulfonyl group often anchors to hydrophobic pockets, while the nitrile interacts with catalytic residues .
  • ADMET prediction : SwissADME evaluates bioavailability (%ABS >50) and blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.